molecular formula C22H23N3O2S B5213637 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine

1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine

Cat. No. B5213637
M. Wt: 393.5 g/mol
InChI Key: RALPBDOESFYIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine is complex and not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to bind to a number of different receptors in the brain, including dopamine receptors and serotonin receptors, which may explain its effects on neurotransmitter activity.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a range of biochemical and physiological effects, including the modulation of neurotransmitter activity in the brain. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to increase dopamine release in the brain, which may explain its potential applications in the treatment of Parkinson's disease. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a range of different conditions.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a number of advantages as a tool for scientific research, including its ability to bind to a range of different receptors in the brain and its potential applications in the treatment of Parkinson's disease. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are a number of potential future directions for research on 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine, including its potential applications in the treatment of Parkinson's disease and other neurological conditions. Further research is also needed to better understand the mechanisms of action of 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine and its effects on neurotransmitter activity in the brain.

Synthesis Methods

1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine can be synthesized using a variety of methods, including the reaction of piperazine with 4-methoxybenzaldehyde and 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. The resulting compound can be purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a range of potential applications in scientific research, including its use as a tool for studying the function of neurotransmitters and their receptors. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to bind to a number of different receptors in the brain, including dopamine receptors and serotonin receptors, making it a valuable tool for researchers studying the mechanisms of these neurotransmitters.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-20(28-21(23-16)17-6-4-3-5-7-17)22(26)25-14-12-24(13-15-25)18-8-10-19(27-2)11-9-18/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALPBDOESFYIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazine

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